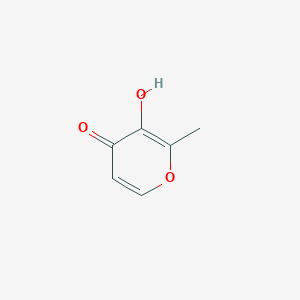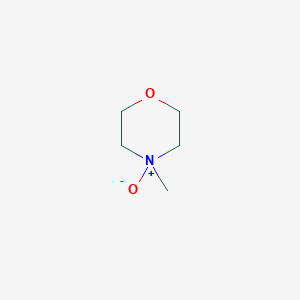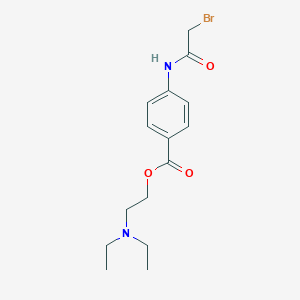
4-Bromoacetamidoprocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoacetamidoprocaine, also known as procaine amide, is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine, which is a widely used local anesthetic. The chemical structure of 4-Bromoacetamidoprocaine contains a bromine atom and an acetamide group, which gives it unique properties and makes it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Bromoacetamido4-Bromoacetamidoprocaine is similar to that of other local anesthetics. It works by blocking the transmission of nerve impulses by inhibiting the function of voltage-gated sodium channels. This results in the loss of sensation in the area where it is applied.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Bromoacetamido4-Bromoacetamidoprocaine are similar to those of other local anesthetics. It has a numbing effect on the area where it is applied, which can last for several hours. It does not have any significant systemic effects, as it is not absorbed into the bloodstream.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromoacetamido4-Bromoacetamidoprocaine in lab experiments is its ability to selectively inhibit nerve impulses without affecting other physiological processes. This makes it a valuable tool in studies that require the inhibition of nerve impulses. However, it does have some limitations, such as its short duration of action and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-Bromoacetamido4-Bromoacetamidoprocaine. One area of interest is the development of new derivatives with improved properties, such as longer duration of action or increased selectivity. Another area of interest is the use of 4-Bromoacetamido4-Bromoacetamidoprocaine in combination with other compounds to enhance its effectiveness or to target specific ion channels. Finally, there is a need for further research into the potential toxicity of 4-Bromoacetamido4-Bromoacetamidoprocaine, particularly at high concentrations.
Métodos De Síntesis
The synthesis of 4-Bromoacetamido4-Bromoacetamidoprocaine involves the reaction of 4-Bromoacetamidoprocaine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as chloroform or dichloromethane. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Bromoacetamido4-Bromoacetamidoprocaine is widely used in scientific research as a local anesthetic. It is commonly used in studies that require the inhibition of nerve impulses, such as studies on the nervous system or muscle function. It is also used in studies that require the inhibition of ion channels, such as studies on ion channel structure and function.
Propiedades
Número CAS |
141545-71-3 |
|---|---|
Nombre del producto |
4-Bromoacetamidoprocaine |
Fórmula molecular |
C15H21BrN2O3 |
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-[(2-bromoacetyl)amino]benzoate |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) |
Clave InChI |
DPNRCTMDVZUURA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Otros números CAS |
141545-71-3 |
Sinónimos |
4-BAP 4-BrCH2CONH-procaine 4-bromoacetamidoprocaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
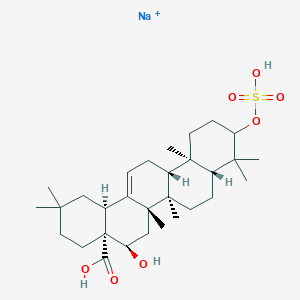
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
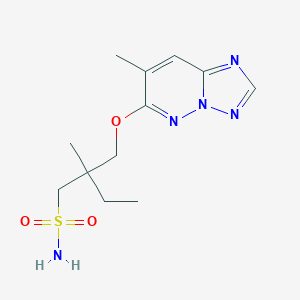

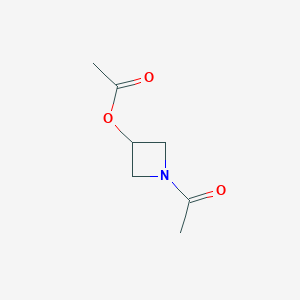
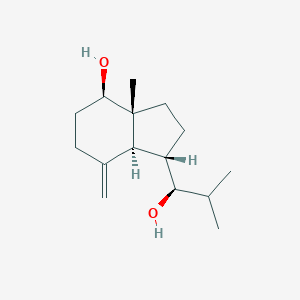
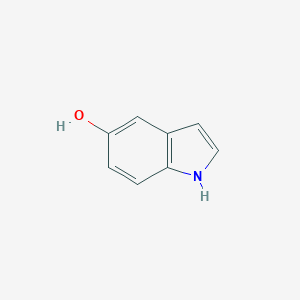
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
